Cas no 681126-45-4 (6-bromo-4-methyl-1,3-benzothiazol-2-amine)
6-bromo-4-methyl-1,3-benzothiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-4-methylbenzo[d]thiazol-2-amine
- 2-AMINO-6-BROMO-4-METHYLBENZOTHIAZOLE
- 6-Bromo-4-methyl-1,3-benzothiazol-2-amine
- 6-Bromo-4-methyl-benzothiazol-2-ylamine
- AGN-PC-01DZ93
- CTK5C7330
- F2158-0720
- MolPort-002-500-458
- STK411264
- 681126-45-4
- 2-amino-6-bromo-4-methylbenzo[d]thiazole
- BB 0246088
- FS-2065
- CS-0205558
- MFCD09475492
- AKOS000111012
- SCHEMBL11591003
- EN300-238356
- DTXSID60589442
- G19803
- 6-bromo-4-methyl-1,3-benzothiazol-2-amine(SALTDATA: FREE)
- DB-207611
- 6-bromo-4-methyl-1,3-benzothiazol-2-amine
-
- MDL: MFCD09475492
- Inchi: 1S/C8H7BrN2S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11)
- InChI Key: CQNDRYGENLEDAA-UHFFFAOYSA-N
- SMILES: BrC1=CC2=C(C(C)=C1)N=C(N)S2
Computed Properties
- Exact Mass: 241.95141
- Monoisotopic Mass: 241.95133g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 67.2Ų
Experimental Properties
- PSA: 38.91
6-bromo-4-methyl-1,3-benzothiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 033462-250mg |
2-Amino-6-bromo-4-methylbenzothiazole |
681126-45-4 | 98% | 250mg |
£101.00 | 2022-03-01 | |
| Fluorochem | 033462-1g |
2-Amino-6-bromo-4-methylbenzothiazole |
681126-45-4 | 98% | 1g |
£157.00 | 2022-03-01 | |
| Chemenu | CM274651-5g |
6-Bromo-4-methylbenzo[d]thiazol-2-amine |
681126-45-4 | 95% | 5g |
$718 | 2021-06-17 | |
| TRC | B815718-10mg |
6-Bromo-4-methyl-1,3-benzothiazol-2-amine |
681126-45-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B815718-50mg |
6-Bromo-4-methyl-1,3-benzothiazol-2-amine |
681126-45-4 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B815718-100mg |
6-Bromo-4-methyl-1,3-benzothiazol-2-amine |
681126-45-4 | 100mg |
$ 80.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S888909-1g |
6-bromo-4-methyl-1,3-benzothiazol-2-amine(SALTDATA: FREE) |
681126-45-4 | 97% | 1g |
3,346.20 | 2021-05-17 | |
| abcr | AB267652-250 mg |
6-Bromo-4-methyl-1,3-benzothiazol-2-amine |
681126-45-4 | 250mg |
€193.50 | 2023-04-26 | ||
| abcr | AB267652-250mg |
6-Bromo-4-methyl-1,3-benzothiazol-2-amine; . |
681126-45-4 | 250mg |
€168.30 | 2025-02-20 | ||
| Chemenu | CM274651-250mg |
6-Bromo-4-methylbenzo[d]thiazol-2-amine |
681126-45-4 | 95% | 250mg |
$*** | 2023-05-29 |
6-bromo-4-methyl-1,3-benzothiazol-2-amine Suppliers
6-bromo-4-methyl-1,3-benzothiazol-2-amine Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 6-bromo-4-methyl-1,3-benzothiazol-2-amine
Recent Advances in the Study of 6-Bromo-4-methyl-1,3-benzothiazol-2-amine (CAS: 681126-45-4): A Comprehensive Research Brief
In recent years, the compound 6-bromo-4-methyl-1,3-benzothiazol-2-amine (CAS: 681126-45-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, belonging to the benzothiazole family, has shown promising potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. The unique structural features of this molecule, such as the presence of a bromo substituent and an amino group, make it a valuable scaffold for drug discovery and development. This research brief aims to provide an up-to-date overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications in medicine.
Recent studies have explored the synthetic pathways for 6-bromo-4-methyl-1,3-benzothiazol-2-amine, with an emphasis on optimizing yield and purity. One notable approach involves the cyclization of 2-amino-5-bromo-3-methylbenzenethiol under controlled conditions, followed by purification using column chromatography. Advances in green chemistry have also led to the development of more environmentally friendly synthesis methods, reducing the use of hazardous solvents and improving overall efficiency. These synthetic improvements are critical for scaling up production and ensuring the compound's availability for further research and clinical applications.
The biological activities of 6-bromo-4-methyl-1,3-benzothiazol-2-amine have been extensively investigated in vitro and in vivo. A recent study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory effects against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a promising candidate for addressing antibiotic resistance. Additionally, research has highlighted its anticancer properties, particularly in inhibiting the proliferation of certain cancer cell lines, such as breast and lung cancer cells. These findings underscore the compound's potential as a multifunctional therapeutic agent.
Further investigations into the pharmacokinetics and toxicity profile of 6-bromo-4-methyl-1,3-benzothiazol-2-amine have provided valuable insights into its safety and efficacy. Preliminary toxicology studies in animal models have shown that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects observed. However, further studies are needed to fully understand its metabolic pathways and potential long-term effects. These results are encouraging and support the continued exploration of this compound in preclinical and clinical settings.
In conclusion, 6-bromo-4-methyl-1,3-benzothiazol-2-amine (CAS: 681126-45-4) represents a promising candidate for drug development, with demonstrated biological activities and a manageable safety profile. Ongoing research efforts are focused on optimizing its synthesis, elucidating its mechanisms of action, and exploring its therapeutic potential in various disease models. As the field of chemical biology continues to evolve, this compound is likely to play an increasingly important role in the development of novel therapeutics. Future studies should aim to address remaining gaps in knowledge, such as its bioavailability and potential drug-drug interactions, to facilitate its transition from the laboratory to the clinic.
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